molecular formula C16H11F5O2 B14639615 2,2-Difluoro-1,1-diphenylethyl trifluoroacetate CAS No. 52108-02-8

2,2-Difluoro-1,1-diphenylethyl trifluoroacetate

Cat. No.: B14639615
CAS No.: 52108-02-8
M. Wt: 330.25 g/mol
InChI Key: PSKFXOZREMYLNU-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,1-diphenylethyl trifluoroacetate is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of trifluoroacetates, which are widely used in organic synthesis due to their ability to introduce trifluoromethyl groups into molecules. This compound is characterized by the presence of two fluorine atoms and two phenyl groups attached to an ethyl backbone, with a trifluoroacetate group as a functional moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,1-diphenylethyl trifluoroacetate typically involves the reaction of 2,2-difluoro-1,1-diphenylethanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,2-Difluoro-1,1-diphenylethanol+Trifluoroacetic anhydride2,2-Difluoro-1,1-diphenylethyl trifluoroacetate+Acetic acid\text{2,2-Difluoro-1,1-diphenylethanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2,2-Difluoro-1,1-diphenylethanol+Trifluoroacetic anhydride→2,2-Difluoro-1,1-diphenylethyl trifluoroacetate+Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,1-diphenylethyl trifluoroacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,2-difluoro-1,1-diphenylethanol and trifluoroacetic acid.

    Reduction: The compound can be reduced to form 2,2-difluoro-1,1-diphenylethane.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols, typically under mild conditions.

    Hydrolysis: Aqueous base or acid, often at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Corresponding amides or esters.

    Hydrolysis: 2,2-Difluoro-1,1-diphenylethanol and trifluoroacetic acid.

    Reduction: 2,2-Difluoro-1,1-diphenylethane.

Scientific Research Applications

2,2-Difluoro-1,1-diphenylethyl trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, which can enhance the biological activity and stability of pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,1-diphenylethyl trifluoroacetate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The trifluoroacetate group enhances the electrophilicity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1,1-diphenylethyl tosylate
  • 2,2-Difluoro-1,3-dimethylimidazolidine
  • Ethyl trifluoroacetate

Uniqueness

2,2-Difluoro-1,1-diphenylethyl trifluoroacetate is unique due to the presence of both difluoro and trifluoroacetate groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilicity and stability, making it suitable for a wide range of applications in organic synthesis and scientific research.

Properties

CAS No.

52108-02-8

Molecular Formula

C16H11F5O2

Molecular Weight

330.25 g/mol

IUPAC Name

(2,2-difluoro-1,1-diphenylethyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C16H11F5O2/c17-13(18)15(11-7-3-1-4-8-11,12-9-5-2-6-10-12)23-14(22)16(19,20)21/h1-10,13H

InChI Key

PSKFXOZREMYLNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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